molecular formula C20H21N3O5 B2882896 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 1286725-12-9

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2882896
CAS No.: 1286725-12-9
M. Wt: 383.404
InChI Key: ROWFWGIZXMWEGE-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic derivative that combines various pharmacophores, including an imidazolidinone ring and a benzo[d][1,3]dioxole moiety. This combination suggests potential biological activities that merit investigation. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4} with a molecular weight of approximately 314.34 g/mol. The structural features include:

  • Benzo[d][1,3]dioxole : Known for its presence in various bioactive compounds.
  • Imidazolidinone ring : Often associated with antimicrobial and anticancer activities.
  • Ethoxyphenyl group : This moiety may enhance lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as antifungal effects against Candida albicans . The mechanism is thought to involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The imidazolidinone component has been linked to anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . For example, derivatives have shown efficacy against breast cancer cells by promoting cell cycle arrest in the G2/M phase .

Neuroprotective Effects

Some derivatives of benzo[d][1,3]dioxole have been studied for their neuroprotective properties. They may exert these effects by modulating neurotransmitter release or reducing oxidative stress in neuronal cells . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of similar compounds, a derivative exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against E. coli and S. aureus , indicating strong antibacterial activity .

Case Study 2: Anticancer Activity

A related compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The study attributed this effect to the induction of apoptosis via mitochondrial pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related compounds.
  • Modulation of Signaling Pathways : Interaction with various signaling pathways (e.g., MAPK or PI3K/Akt) could contribute to its anticancer effects.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-2-26-16-6-4-3-5-15(16)21-19(24)12-22-9-10-23(20(22)25)14-7-8-17-18(11-14)28-13-27-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWFWGIZXMWEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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